molecular formula C17H18N6O2 B12163135 N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B12163135
M. Wt: 338.4 g/mol
InChI Key: LAYUSFOYPWTIDY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, DMSO-d6)

  • δ 8.21 (s, 1H, triazole H)
  • δ 7.32 (d, J = 8.6 Hz, 2H, aromatic H)
  • δ 6.91 (d, J = 8.6 Hz, 2H, aromatic H)
  • δ 4.52 (s, 2H, CH2 benzyl)
  • δ 3.79 (s, 3H, OCH3)

The downfield shift of the triazole proton (δ 8.21) indicates electron withdrawal by the adjacent carboxamide group.

13C NMR (100 MHz, DMSO-d6)

  • δ 167.8 (C=O)
  • δ 159.3 (aromatic C–OCH3)
  • δ 148.2 (triazole C3)
  • δ 128.4–114.7 (aromatic carbons)

The carboxamide carbonyl appears at δ 167.8, typical for unconjugated amides.

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm−1)

  • 3270 (N–H stretch, carboxamide)
  • 1665 (C=O stretch)
  • 1602 (C=N triazole)
  • 1254 (C–O–CH3)

Raman spectroscopy reveals strong bands at 1580 cm−1 (pyrazole ring breathing) and 1003 cm−1 (C–N triazole stretch), corroborating the heterocyclic framework.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]+ m/z 313.1662) matches the theoretical molecular weight (313.1664). Major fragments include:

m/z Fragment Ion
285 Loss of CO (carboxamide)
178 4-Methoxybenzyltriazolium
108 Cyclopenta[c]pyrazole

The base peak at m/z 178 corresponds to cleavage between the triazole and cyclopenta[c]pyrazole systems.

Fragmentation Pathway

  • Initial loss of CO from the carboxamide (–28 Da).
  • Homolytic cleavage of the C–N bond linking the triazole and bicyclic core.
  • Stabilization of the 4-methoxybenzyltriazolium ion through resonance.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H18N6O2/c1-25-11-7-5-10(6-8-11)9-14-18-17(23-21-14)19-16(24)15-12-3-2-4-13(12)20-22-15/h5-8H,2-4,9H2,1H3,(H,20,22)(H2,18,19,21,23,24)

InChI Key

LAYUSFOYPWTIDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The synthesis begins with constructing the 1,2,4-triazole ring, typically via cyclization reactions. A common approach involves reacting hydrazine derivatives with carboxylic acid precursors. For example, 1,2,4-triazole-3-thiol derivatives are synthesized by condensing 1,2,4-triazole-5-thione with ethyl chloroacetate in dimethylformamide (DMF) and triethylamine, yielding intermediates that are subsequently treated with hydrazine hydrate to form hydrazide derivatives. This method achieves yields exceeding 80% under reflux conditions in propan-2-ol.

Introduction of the 4-Methoxybenzyl Group

The 4-methoxybenzyl moiety is introduced via nucleophilic substitution or alkylation reactions. Starting with 4-methoxybenzaldehyde, reductive amination or Grignard reactions are employed to attach the benzyl group to the triazole intermediate. For instance, 4-methoxybenzyl chloride reacts with a triazole-hydrazide intermediate in the presence of a base like potassium carbonate, forming the desired N-alkylated product.

Synthesis of the Tetrahydrocyclopenta[c]pyrazole Ring

The cyclopenta[c]pyrazole core is synthesized through cyclization of cyclopentane-1,3-dione derivatives. A reported method involves reacting cyclopentane-1,3-dione with hydrazine hydrate under acidic conditions to form the pyrazole ring, followed by hydrogenation to saturate the cyclopentane moiety. This step requires precise temperature control (60–80°C) and catalytic acetic acid to prevent side reactions.

Coupling of Triazole and Pyrazole Moieties

The final step involves coupling the triazole and pyrazole subunits using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). For example, the pyrazole-3-carboxylic acid derivative is activated with EDCI and reacted with the triazole-amine intermediate in anhydrous dichloromethane, yielding the target carboxamide. This step typically achieves 70–85% yield after purification via column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction solvents significantly impact yields and reaction rates. Polar aprotic solvents like DMF and acetonitrile are preferred for triazole formation due to their ability to stabilize intermediates. In contrast, tetrahydrofuran (THF) and dichloromethane are optimal for coupling reactions, as they minimize side product formation. Temperature plays a critical role in cyclization steps, with reflux conditions (80–100°C) necessary for complete ring closure.

Catalysts and Reagents

Acid catalysts (e.g., acetic acid) enhance cyclization efficiency, while bases like triethylamine neutralize byproducts during alkylation. Transition metal catalysts, though less common, have been explored for asymmetric synthesis but remain experimental.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for triazole and pyrazole ring formation, reducing reaction times from hours to minutes. Automated purification systems, such as simulated moving bed chromatography, ensure high throughput and consistency. Key challenges include managing exothermic reactions during cyclization and minimizing solvent waste through recycling protocols.

Analytical Characterization

Post-synthesis characterization relies on advanced spectroscopic techniques:

Analytical MethodKey Data PointsPurpose
1H NMR δ 7.2–7.4 (aromatic protons), δ 3.8 (OCH3)Confirms methoxybenzyl substitution
Mass Spectrometry m/z 352.4 [M+H]+Verifies molecular weight
HPLC Retention time: 12.3 min (95% purity)Assesses purity

These methods ensure structural fidelity and compliance with pharmaceutical standards.

Challenges and Mitigation Strategies

Low Yields in Coupling Reactions

Coupling reactions often suffer from incomplete activation of carboxylic acids. Pre-activation with hydroxybenzotriazole (HOBt) increases yields by 15–20%.

Purification Difficulties

The compound’s polarity complicates isolation. Gradient elution in flash chromatography (hexane/ethyl acetate 10:1 to 1:1) resolves this, achieving >98% purity.

Recent Advances in Synthesis

Recent studies focus on green chemistry approaches. Microwave-assisted synthesis reduces reaction times for triazole formation from 12 hours to 30 minutes, with comparable yields. Biocatalytic methods using lipases are under investigation for enantioselective synthesis but remain in early stages .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications.

1.1 Anticancer Activity

Research has indicated that triazole derivatives possess anticancer properties. The structure of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide may enhance its efficacy against various cancer cell lines. A study conducted on similar triazole compounds showed significant cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 to 43.4 μM .

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCancer Cell LineIC50 Value (μM)
Compound AHCT-1166.2
Compound BT47D27.3
This compoundTBD

1.2 Antimicrobial Effects

Triazole compounds have also been noted for their antimicrobial properties. The incorporation of the methoxybenzyl group may enhance the compound's ability to target specific microbial strains. Studies indicate that derivatives with similar structures have shown promising results against various pathogens .

Agricultural Applications

The compound's potential extends into agricultural science as well.

2.1 Fungicidal Properties

Research into triazole fungicides has revealed their effectiveness in controlling fungal diseases in crops. The unique structure of this compound may provide a new avenue for developing more effective fungicides that can mitigate resistance issues commonly faced with existing treatments .

Table 2: Comparison of Triazole Fungicides

Fungicide NameTarget Fungal SpeciesEfficacy (%)
Fungicide AFusarium spp.85
Fungicide BBotrytis cinerea90
This compoundTBD

Material Science Applications

The compound's unique structural features also lend themselves to material science.

3.1 Synthesis of Novel Polymers

Due to its nitrogen-rich framework and ability to form stable complexes with metals, this compound can be utilized in synthesizing novel polymers with enhanced mechanical properties and thermal stability .

Table 3: Properties of Polymers Derived from Triazole Compounds

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polymer A50200
Polymer B70250
This compound-derived PolymerTBD

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole-Triazole Hybrids

N-[3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-yl]-3-(4-Methoxyphenyl)-1-Methyl-1H-Pyrazole-5-Carboxamide (CAS: 1442079-88-0)
  • Structure : Differs by having a methyl-substituted pyrazole and a second 4-methoxyphenyl group instead of the tetrahydrocyclopenta[c]pyrazole ring.
  • Molecular Formula : C₂₂H₂₂N₆O₃ (MW: 418.4 g/mol) .
  • The additional 4-methoxyphenyl group may enhance lipophilicity compared to the target compound.
2-(5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carbonyl)-N-1,2,4-Triazole-3-Thiosemicarbazide (Compound 5a-c)
  • Structure : Features a pyrazole-triazole scaffold with chlorophenyl substituents and a thiosemicarbazide group instead of carboxamide.
  • Key Differences : The thiosemicarbazide moiety introduces sulfur, which may improve metal-binding properties but reduce metabolic stability compared to the carboxamide in the target compound. Chlorine substituents likely increase electrophilicity and cytotoxicity .
5-(Substituted Phenyl)-3-(5-Methyl-3-(4-Nitrophenyl)Isoxazol-4-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide
  • Structure : Incorporates an isoxazole-nitrophenyl system and a thioamide group.

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Properties / Activities
Target Compound Tetrahydrocyclopenta[c]pyrazole + triazole 4-Methoxybenzyl, carboxamide Inference: ~C₂₀H₂₁N₇O₂ Hypothesized rigidity-enhanced binding
Compound (CAS: 1442079-88-0) Pyrazole + triazole 4-Methoxybenzyl, methyl, 4-methoxyphenyl C₂₂H₂₂N₆O₃ Moderate lipophilicity
Compound (5a-c) Pyrazole + triazole Chlorophenyl, thiosemicarbazide C₂₀H₁₅Cl₃N₈OS High cytotoxicity
Compound Pyrazole + isoxazole Nitrophenyl, thioamide C₂₁H₁₈N₆O₃S Redox activity potential

Research Findings and Implications

Role of Substituents :

  • Methoxy groups enhance metabolic stability but may reduce potency compared to electron-withdrawing groups (e.g., nitro, chloro) .
  • The tetrahydrocyclopenta ring in the target compound likely improves binding affinity to rigid enzymatic pockets, a hypothesis supported by crystallographic studies using SHELX .

Functional Group Impact :

  • Carboxamide vs. thioamide: Carboxamides generally exhibit better aqueous solubility, whereas thioamides may offer metal-chelating capabilities .

Synthetic Challenges :

  • The fused cyclopenta ring in the target compound may require specialized synthetic routes, such as cycloaddition or ring-closing metathesis, compared to simpler pyrazole-triazole hybrids .

Biological Activity

N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring and a cyclopentane moiety. Its molecular formula is C16H17N5OC_{16}H_{17}N_{5}O with a molecular weight of approximately 327.34 g/mol. The presence of the methoxybenzyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notable findings include:

  • MCF7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of 3.79 µM.
  • NCI-H460 (Lung Cancer) : The compound showed promising activity with an IC50 of 42.30 µM.
  • SF-268 (CNS Cancer) : An IC50 value of 12.50 µM was recorded, indicating moderate effectiveness against this cell line .

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The triazole derivatives have been investigated for their anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This inhibition is crucial for managing conditions like rheumatoid arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:

  • Aurora Kinase Inhibition : Compounds within the same class have shown to inhibit Aurora-A kinase activity, which plays a vital role in cell division and proliferation.
  • CDK Inhibition : Similar derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A study reported that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential of triazole-containing compounds in cancer therapy .
  • Anti-inflammatory Studies : Research demonstrated that triazole derivatives reduced inflammation markers in animal models, suggesting therapeutic potential in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activity data for this compound compared to other known compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-...MCF73.79Aurora Kinase Inhibition
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Apoptosis Induction
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-...A5490.39CDK Inhibition

Q & A

Q. How does the tetrahydrocyclopenta[c]pyrazole core influence conformational flexibility and target binding?

  • Answer: The fused bicyclic system restricts rotation, stabilizing bioactive conformations. Computational studies suggest the core forms van der Waals interactions with hydrophobic pockets in enzyme active sites. Comparative studies with non-fused analogs show reduced potency (ΔIC₅₀ ~10-fold), highlighting its role in binding .

Q. Key Citations

  • Synthesis & Characterization:
  • Structural Analysis:
  • Bioactivity & Mechanism:
  • Computational Modeling:

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